PNU 142586 Sodium Salt is a chemical compound that serves as a metabolite of the oxazolidinone antibiotic linezolid. It is classified under chiral molecules and is recognized as an impurity reference material. The compound's molecular formula is and it has a molecular weight of 391.33 g/mol. It is primarily used in research related to infectious diseases and pharmacokinetics, particularly concerning the metabolism of linezolid and its effects on patients with renal insufficiency .
The synthesis of PNU 142586 Sodium Salt involves several methods, primarily focusing on the transformation of linezolid. Research indicates that PNU 142586 can be synthesized through a common synthetic intermediate, which facilitates the production of both PNU 142586 and another metabolite, PNU 142300. This process typically involves ring cleavage of the morpholine moiety present in linezolid, leading to the formation of these metabolites .
The technical details of the synthesis include:
PNU 142586 Sodium Salt participates in various chemical reactions that are crucial for its function as a metabolite. The primary reactions involve hydrolysis and conjugation processes that occur in vivo. These reactions are significant for understanding how PNU 142586 interacts with biological systems and contributes to the pharmacokinetics of linezolid.
Key reactions include:
PNU 142586 Sodium Salt exhibits several physical and chemical properties that are essential for its application in research:
PNU 142586 Sodium Salt is primarily used in scientific research related to:
PNU 142586 Sodium Salt (Chemical name: N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine Sodium Salt) is a major metabolite of the antibiotic linezolid. Its molecular formula is C₁₆H₁₉FN₃NaO₆, with a molecular weight of 391.33 g/mol [1] [3] [9]. The sodium salt form enhances aqueous solubility, critical for analytical detection in biological matrices. Key structural identifiers include:
CC(=O)NC[C@H]1CN(c2ccc(N(CCO)CC(=O)O[Na])c(F)c2)C(=O)O1
[9] DBEIQOYZOCJNLO-YDALLXLXSA-M
[9] The structure integrates a fluorinated phenyl ring, an oxazolidinone core, and a sodium-carboxylate group, distinguishing it pharmacologically from the parent drug.
Table 1: Atomic Composition of PNU 142586 Sodium Salt
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 16 | Aromatic/backbone rings |
Hydrogen (H) | 19 | Aliphatic chains |
Fluorine (F) | 1 | Phenyl substituent |
Nitrogen (N) | 3 | Oxazolidinone/glycine |
Sodium (Na) | 1 | Carboxylate counterion |
Oxygen (O) | 6 | Carbonyl/hydroxy groups |
While crystallographic data (e.g., X-ray diffraction) for PNU 142586 Sodium Salt is absent in the literature, its physicochemical properties are characterized as follows:
Spectroscopic analyses leverage reverse-phase Ultra-Performance Liquid Chromatography (UPLC). Separation employs an ACQUITY UPLC HSS T3 column with detection at 254 nm, confirming distinct retention times without interference from plasma contaminants [5]. The compound’s chromophores (fluorophenyl and oxazolidinone rings) enable UV absorption. Isotopically labeled variants (e.g., PNU 142586-¹³C₁,d₂ Sodium Salt, MW 394.33 g/mol) serve as internal standards in mass spectrometry, utilizing m/z shifts for quantification [8].
Table 2: Physicochemical Properties
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 391.33 g/mol | HPLC-MS |
Appearance | White to off-white solid | Visual inspection |
Melting Point | >139°C (dec.) | Differential scanning calorimetry |
Detection Wavelength | 254 nm | UPLC-PDA |
Stable Storage | -20°C | Long-term stability studies |
PNU 142586 is an inactive metabolite of linezolid generated via hepatic oxidation. Key distinctions include:
1. Structural Modifications:
2. Metabolic Pathway:
3. Pharmacokinetic Behavior:
Table 3: Linezolid vs. PNU 142586 Sodium Salt
Parameter | Linezolid | PNU 142586 Sodium Salt |
---|---|---|
Molecular Formula | C₁₆H₂₀FN₃O₄ | C₁₆H₁₉FN₃NaO₆ |
Molecular Weight | 337.35 g/mol | 391.33 g/mol |
Biological Activity | Antibacterial | Inactive metabolite |
Renal Excretion | 35% unchanged | ~40% of dose |
eGFR <60 mL/min Accumulation | 1.6-fold | 2.8-fold |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7